molecular formula C6H13ClN4S B1522882 5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258639-70-1

5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1522882
CAS RN: 1258639-70-1
M. Wt: 208.71 g/mol
InChI Key: OTSIDEDQKBJKMA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (5-AMTPT-HCl) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of triazole, which has a wide range of biological activities, and its hydrochloride form is water-soluble and can be easily synthesized in the laboratory. 5-AMTPT-HCl has been shown to have a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments are beginning to be explored. This article will discuss the synthesis method of 5-AMTPT-HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol demonstrated significant antibacterial activity against a variety of microorganisms, suggesting potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Another study presented the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, with the compounds showing good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (European Journal of Medicinal Chemistry, 2009).

Material Science and Corrosion Inhibition

Triazole derivatives have also been explored for their applications in materials science, particularly as corrosion inhibitors. A study on triazole-modified chitosan revealed its efficacy as a corrosion inhibitor for carbon steel in hydrochloric acid solution, highlighting its potential as an environmentally friendly corrosion inhibitor (RSC Advances, 2019).

Synthesis of Biologically Active Compounds

Research into triazole chemistry has led to the development of new compounds with potential biological activities. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds revealed the preparation of compounds active as HSP90 inhibitors, showcasing the utility of triazoles in medicinal chemistry (The Journal of Organic Chemistry, 2015).

properties

IUPAC Name

3-(aminomethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.ClH/c1-4(2)10-5(3-7)8-9-6(10)11;/h4H,3,7H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIDEDQKBJKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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